An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxybenzo[d]dioxole-5-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxybenzo[d]dioxole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
7-Methoxybenzo[d]dioxole-5-carbonitrile, a substituted benzodioxole derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of the methoxy and nitrile functionalities on the benzodioxole scaffold imparts a distinct set of physicochemical properties that govern its behavior in chemical and biological systems. This technical guide provides a comprehensive analysis of these properties, offering a blend of theoretical predictions, data from analogous structures, and detailed experimental protocols. Understanding these characteristics is paramount for researchers engaged in the synthesis, characterization, and application of this and related molecules, particularly in the context of drug discovery and development where such properties dictate pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Chemical Identity and Molecular Structure
7-Methoxybenzo[d]dioxole-5-carbonitrile is a small organic molecule with the following key identifiers:
| Property | Value | Source |
| CAS Number | 6443-68-1 | ChemScene |
| Molecular Formula | C₉H₇NO₃ | ChemScene |
| Molecular Weight | 177.16 g/mol | ChemScene |
| IUPAC Name | 7-methoxy-1,3-benzodioxole-5-carbonitrile | N/A |
| SMILES | N#CC1=CC(OC)=C(OCO2)C2=C1 | ChemScene |
The molecular structure consists of a benzene ring fused to a 1,3-dioxole ring, forming the benzodioxole core. This core is substituted with a methoxy group (-OCH₃) at position 7 and a nitrile group (-C≡N) at position 5. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups on the aromatic ring influences its electronic distribution and, consequently, its reactivity and intermolecular interactions.
Predicted Physicochemical Properties
Due to a lack of extensive experimental data in publicly available literature, several key physicochemical properties have been estimated using computational models. These predictions offer valuable initial insights for experimental design and handling.
| Property | Predicted Value | Computational Method | Source |
| Topological Polar Surface Area (TPSA) | 51.48 Ų | N/A | ChemScene |
| LogP (Octanol-Water Partition Coefficient) | 1.29558 | N/A | ChemScene |
| Hydrogen Bond Acceptors | 4 | N/A | ChemScene |
| Hydrogen Bond Donors | 0 | N/A | ChemScene |
| Rotatable Bonds | 1 | N/A | ChemScene |
The TPSA and LogP values suggest that 7-Methoxybenzo[d]dioxole-5-carbonitrile possesses moderate polarity and is likely to have reasonable membrane permeability, a crucial factor in drug design. The absence of hydrogen bond donors and the presence of four acceptors will dictate its interaction with biological macromolecules.
Experimental Physicochemical Data (and Analogs)
Direct experimental data for 7-Methoxybenzo[d]dioxole-5-carbonitrile is scarce. Therefore, data from closely related analogs are presented to provide a reasonable estimation of its properties.
Melting Point
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline organic solid.[1][2][3][4][5]
Figure 1: Workflow for Melting Point Determination.
Boiling Point
An experimental boiling point has not been reported. Due to its expected solid nature and relatively high molecular weight, it is likely to have a high boiling point, and distillation would likely require reduced pressure to prevent decomposition.
Solubility
The solubility of 7-Methoxybenzo[d]dioxole-5-carbonitrile has not been quantitatively determined. Based on its structure, the following qualitative solubility profile is anticipated:
-
Soluble in: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
-
Slightly soluble in: Alcohols like methanol and ethanol.
-
Insoluble in: Water.
The presence of the polar nitrile and ether groups will contribute to some polarity, but the dominant aromatic and dioxole rings will limit its aqueous solubility.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents.[6][7]
Figure 2: Flowchart for Qualitative Solubility Analysis.
Spectral Data and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8][9][10]
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylenedioxy protons.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
-
Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet integrating to two protons is anticipated around δ 6.0 ppm.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Nitrile Carbon (-C≡N): A signal in the range of δ 115-125 ppm.
-
Aromatic and Benzodioxole Carbons: Multiple signals in the δ 100-160 ppm region.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methylenedioxy Carbon (-O-CH₂-O-): A signal around δ 100-105 ppm.
Experimental Protocol: NMR Sample Preparation and Analysis
Figure 3: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12][13][14]
-
Nitrile (-C≡N) stretch: A sharp, medium-intensity peak is expected around 2220-2240 cm⁻¹.
-
Aromatic C=C stretch: Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O-C (ether and dioxole) stretches: Strong, characteristic bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H stretch (from methoxy group): Peaks just below 3000 cm⁻¹.
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)
This is a common method for analyzing solid samples.[15]
Figure 4: KBr Pellet Preparation for FTIR Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[16][17][18][19][20]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 177.16) is expected.
-
Fragmentation Pattern: Fragmentation is likely to involve the loss of small, stable molecules or radicals such as CO, CH₃, and HCN. The benzodioxole ring is relatively stable and may appear as a prominent fragment.
Acidity/Basicity (pKa)
The pKa of 7-Methoxybenzo[d]dioxole-5-carbonitrile has not been experimentally determined.
-
Acidity: The protons on the aromatic ring and the methoxy group are not significantly acidic.
Computational methods can be employed for a more precise pKa prediction.[21][22][23][24][25]
Reactivity and Stability
The reactivity and stability of 7-Methoxybenzo[d]dioxole-5-carbonitrile are influenced by its functional groups and the aromatic system.
Reactivity
-
Nitrile Group: The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[26][27][28] It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.[26][28] The electrophilic carbon of the nitrile is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.[27]
-
Aromatic Ring: The benzodioxole ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy and dioxole oxygens. However, the electron-withdrawing nitrile group will deactivate the ring to some extent and direct incoming electrophiles.
-
Benzodioxole Ring: The methylenedioxy bridge of the benzodioxole ring can be cleaved under certain harsh acidic conditions.
Stability
7-Methoxybenzo[d]dioxole-5-carbonitrile is expected to be a stable compound under standard laboratory conditions (room temperature, protected from light and strong acids/bases).[29][30][31][32][33]
-
Thermal Stability: It is likely to be thermally stable at moderate temperatures but may decompose at its boiling point.
-
Chemical Stability: It is expected to be stable in neutral aqueous solutions. It may be susceptible to hydrolysis under strongly acidic or basic conditions, especially upon heating. The benzodioxole moiety is generally stable but can be sensitive to strong oxidizing agents and certain Lewis acids.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[32]
Figure 5: Overview of a Forced Degradation Study.
Crystallography
The three-dimensional arrangement of atoms in the solid state can be definitively determined by single-crystal X-ray diffraction.[34][35][36][37][38] While a crystal structure for 7-Methoxybenzo[d]dioxole-5-carbonitrile has not been reported in the Cambridge Structural Database, obtaining one would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which would help to rationalize its physical properties such as melting point and solubility.
Safety and Handling
While a specific safety data sheet (SDS) for 7-Methoxybenzo[d]dioxole-5-carbonitrile is not widely available, general precautions for handling aromatic nitriles should be followed. These compounds should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
7-Methoxybenzo[d]dioxole-5-carbonitrile is a molecule with a rich potential for applications in various fields of chemistry. This technical guide has synthesized the available information on its physicochemical properties, blending computational predictions with data from analogous compounds and established experimental protocols. While a comprehensive experimental characterization is still needed, the data and methodologies presented herein provide a solid foundation for researchers working with this compound. Further experimental investigation into its solid-state structure, solubility, and reactivity will undoubtedly contribute to a deeper understanding of its behavior and unlock its full potential in future scientific endeavors.
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